4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide
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Overview
Description
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound features a unique structure that includes an acetyl group, a thiophene ring, a pyridine ring, and a benzenesulfonamide moiety. The presence of these diverse functional groups makes it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
It’s worth noting that both indole and thiophene derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Given the structural components of the compound, it can be inferred that the compound may interact with its targets through hydrogen bonding . This interaction could potentially lead to changes in the function of the target proteins, thereby exerting its biological effects.
Biochemical Pathways
Indole and thiophene derivatives have been reported to possess a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . This suggests that the compound could potentially affect multiple biochemical pathways.
Pharmacokinetics
The solubility of a compound in organic solvents, such as alcohol and ether, can influence its bioavailability
Result of Action
Compounds with similar structural components have been reported to induce various nuclear features such as chromatin fragmentation and condensation, nuclei condensation . This suggests that the compound could potentially have similar effects.
Action Environment
The solubility of a compound can be influenced by environmental factors such as temperature and ph, which could in turn affect its action and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis. One common approach is to start with the thiophene and pyridine derivatives, which are then subjected to various functional group transformations. The key steps often include:
Formation of the thiophene-pyridine intermediate: This can be achieved through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Introduction of the acetyl group: This step usually involves acetylation reactions using acetic anhydride or acetyl chloride in the presence of a base like pyridine.
Sulfonamide formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Scientific Research Applications
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: It can be used in the development of new drugs due to its potential biological activity.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antibacterial properties.
Thiophene derivatives: Compounds like thiophene-2-carboxylic acid, which have similar thiophene rings.
Pyridine derivatives: Compounds like nicotinamide, which have similar pyridine rings.
Uniqueness
4-acetyl-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
4-acetyl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S2/c1-13(21)15-4-6-17(7-5-15)25(22,23)20-11-14-9-16(12-19-10-14)18-3-2-8-24-18/h2-10,12,20H,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEYEIAQLQHLTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=CN=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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